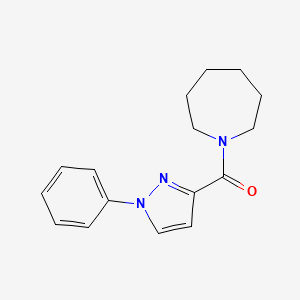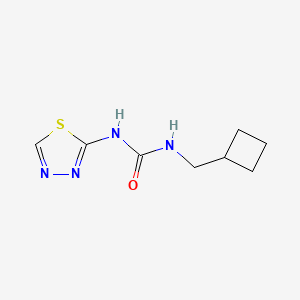![molecular formula C15H20N4O B7511332 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea, also known as DMPU, is a widely used reagent in organic synthesis. It is a colorless, odorless, and stable compound that is soluble in many organic solvents. DMPU is a urea derivative that has a pyrazolylmethyl group attached to the nitrogen atom. Due to its unique chemical structure, DMPU has many applications in scientific research.
Mecanismo De Acción
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is a polar aprotic solvent that can solvate a wide range of polar and nonpolar molecules. It has a high dielectric constant and a low nucleophilicity, which makes it an ideal solvent for reactions that involve polar intermediates. 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea can also act as a ligand in catalytic reactions, coordinating with metal ions to facilitate the reaction.
Biochemical and Physiological Effects:
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe to handle. It is not known to have any significant effects on human health or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has many advantages as a reagent in lab experiments. It is a stable and easy-to-handle compound that is readily available. It is also a highly polar solvent that can solvate a wide range of molecules. 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is compatible with many organic solvents and can be used in a variety of reactions. However, 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has some limitations. It is not a good solvent for some reactions that require a nonpolar environment. It can also be expensive compared to other solvents.
Direcciones Futuras
There are many potential future directions for the use of 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in scientific research. One area of interest is the development of new catalytic reactions that use 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea as a ligand. Another area of interest is the use of 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in the synthesis of new pharmaceuticals and other complex organic molecules. Additionally, 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea may have applications in the field of materials science, such as in the synthesis of new polymers and other materials.
Métodos De Síntesis
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea can be synthesized by the reaction of 2,5-dimethylphenyl isocyanate with 1-methyl-4-pyrazolylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide. The resulting product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is a versatile reagent that is used in many areas of scientific research. It is commonly used as a polar aprotic solvent in organic synthesis. It is also used as a catalyst in various reactions such as the Suzuki coupling reaction and the Heck reaction. 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to be an effective reagent in the synthesis of peptides and other complex organic molecules.
Propiedades
IUPAC Name |
3-(2,5-dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11-5-6-12(2)14(7-11)17-15(20)18(3)9-13-8-16-19(4)10-13/h5-8,10H,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSSNWBCQXHPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N(C)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)


![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)
![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)


![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)